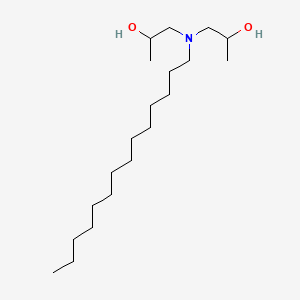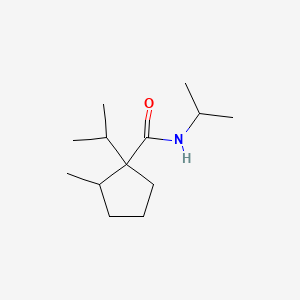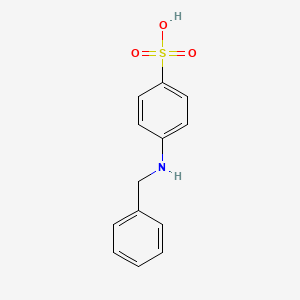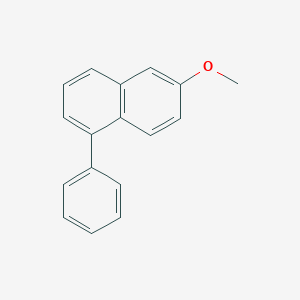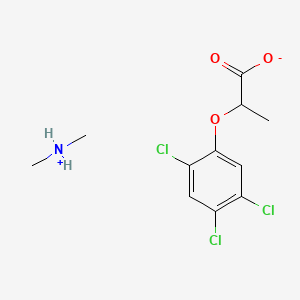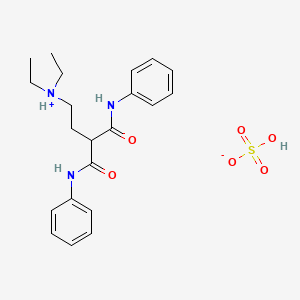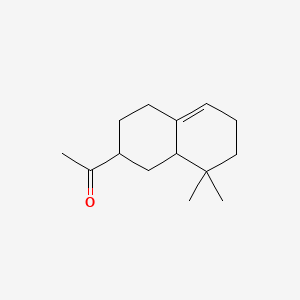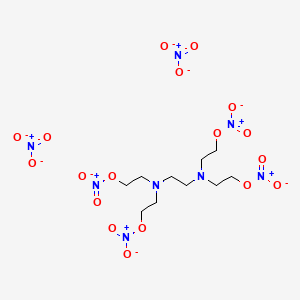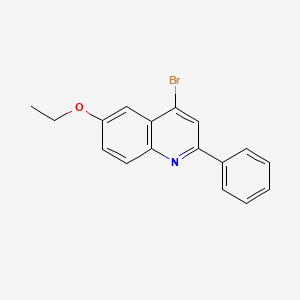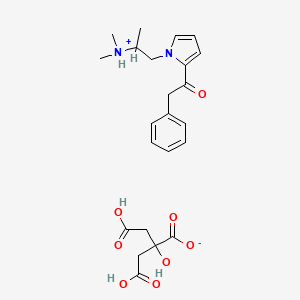
9-(p-Iodoanilino)acridine hydrochloride hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(p-Iodoanilino)acridine hydrochloride hemihydrate is a derivative of acridine, a class of heterocyclic compounds known for their broad range of biological activities. This compound is characterized by the presence of an iodine atom attached to the para position of the aniline group, which is further connected to the acridine moiety. The hydrochloride hemihydrate form indicates the presence of hydrochloric acid and water molecules in the crystal structure.
准备方法
The synthesis of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate typically involves the following steps:
Starting Materials: The synthesis begins with acridine and p-iodoaniline as the primary reactants.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts and Reagents: Common reagents include hydrochloric acid to facilitate the formation of the hydrochloride salt and water to form the hemihydrate.
Purification: The product is purified through recrystallization, often using a mixture of ethanol and water to obtain the desired crystalline form.
化学反应分析
9-(p-Iodoanilino)acridine hydrochloride hemihydrate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out in polar solvents like ethanol or water.
Major Products: The major products depend on the specific reaction conditions but can include substituted acridines, quinones, and amines.
科学研究应用
9-(p-Iodoanilino)acridine hydrochloride hemihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important in the development of dyes and pigments.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: The compound is used in the production of fluorescent dyes and materials for visualization of biomolecules.
作用机制
The mechanism of action of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate involves:
DNA Intercalation: The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets and Pathways: The primary molecular targets are DNA and topoisomerase enzymes. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis through DNA damage.
相似化合物的比较
9-(p-Iodoanilino)acridine hydrochloride hemihydrate can be compared with other acridine derivatives:
9-Aminoacridine: Similar in structure but lacks the iodine atom, making it less effective in certain biological applications.
Amsacrine: An acridine derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Triazoloacridone: Another acridine derivative with potent anticancer activity, differing in the presence of a triazole ring.
The uniqueness of this compound lies in its iodine substitution, which enhances its biological activity and fluorescence properties, making it a valuable compound in scientific research and medical applications.
属性
CAS 编号 |
75651-04-6 |
|---|---|
分子式 |
C19H14ClIN2 |
分子量 |
432.7 g/mol |
IUPAC 名称 |
acridin-9-yl-(4-iodophenyl)azanium;chloride |
InChI |
InChI=1S/C19H13IN2.ClH/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19;/h1-12H,(H,21,22);1H |
InChI 键 |
FSVBAFZGGJGTGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)I.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
